molecular formula C9H10N2O2S B3722620 N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide CAS No. 7677-48-7

N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B3722620
CAS No.: 7677-48-7
M. Wt: 210.26 g/mol
InChI Key: PZZUBRHSSOQJRM-UHFFFAOYSA-N
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Description

N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a benzene ring fused to a thiazole ring, with an ethyl group attached to the nitrogen atom and a dioxide group at the 1,1 position. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide typically involves the condensation of 2-aminobenzenethiol with ethylamine, followed by oxidation. One common method includes the reaction of 2-aminobenzenethiol with ethylamine in the presence of a suitable catalyst under reflux conditions. The resulting intermediate is then oxidized using hydrogen peroxide or another oxidizing agent to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow processes to enhance efficiency and yield. The use of microwave irradiation and one-pot multicomponent reactions are also explored to streamline the synthesis and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects . The compound’s ability to modulate protein aggregation has also been studied, making it a potential candidate for treating neurodegenerative diseases .

Comparison with Similar Compounds

N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .

Properties

IUPAC Name

N-ethyl-1,1-dioxo-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-2-10-9-7-5-3-4-6-8(7)14(12,13)11-9/h3-6H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZUBRHSSOQJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1C2=CC=CC=C2S(=O)(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318495
Record name 3-(Ethylamino)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7677-48-7
Record name NSC331985
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=331985
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Ethylamino)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00318495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide
Reactant of Route 2
N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide
Reactant of Route 3
N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide
Reactant of Route 4
N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide
Reactant of Route 5
N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide
Reactant of Route 6
N-ethyl-1,2-benzothiazol-3-amine 1,1-dioxide

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